Ethyl 2-(N-benzylbenzamido)acetate
Description
Properties
Molecular Formula |
C18H19NO3 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
ethyl 2-[benzoyl(benzyl)amino]acetate |
InChI |
InChI=1S/C18H19NO3/c1-2-22-17(20)14-19(13-15-9-5-3-6-10-15)18(21)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3 |
InChI Key |
LFCSEQINKKXSDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Reactivity and Chemical Transformations of Ethyl 2 N Benzylbenzamido Acetate
Reactions Involving the Ester Functionality
The ester group in Ethyl 2-(N-benzylbenzamido)acetate is a key site for various chemical reactions, including hydrolysis and transesterification, as well as transformations at the alpha-carbon.
The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(N-benzylbenzamido)acetic acid, and ethanol (B145695). This reaction is a fundamental transformation in organic synthesis. Similarly, transesterification can be achieved by reacting the ester with a different alcohol in the presence of an acid or base catalyst, resulting in a new ester.
The alpha-carbon of the acetate (B1210297) ester is activated by the adjacent carbonyl group, making its protons acidic and amenable to deprotonation to form an enolate. This enolate is a powerful nucleophile that can participate in a variety of carbon-carbon bond-forming reactions.
β-Hydroxy Esters: The enolate can react with aldehydes and ketones in an aldol-type reaction to form β-hydroxy esters. These products are valuable intermediates in organic synthesis. msu.edu
α,β-Unsaturated Esters: The β-hydroxy esters formed from aldol (B89426) reactions can be subsequently dehydrated to yield α,β-unsaturated esters. msu.edu This transformation is often achieved by heating with acid or base. Alternatively, α,β-unsaturated esters can be synthesized through methods like the Horner-Wadsworth-Emmons reaction or the Julia olefination, where the enolate of a phosphonate (B1237965) or sulfone ester, respectively, reacts with an aldehyde. organic-chemistry.org Palladium-catalyzed α,β-dehydrogenation of esters also provides a direct route to these unsaturated compounds. organic-chemistry.org
Transformations at the Amide Nitrogen and Benzamide (B126) Moiety
The N-benzyl group and the benzamide ring also offer sites for chemical modification. The nitrogen atom of the amide can, under certain conditions, be involved in reactions. The aromatic ring of the benzamide can undergo electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the amide carbonyl group deactivates the ring towards these reactions.
Reactivity of the Alpha-Carbon and Adjacent Methylenes: Exploration of C-H Functionalization
The alpha-carbon to the ester and the methylene (B1212753) group of the N-benzyl substituent are prime locations for C-H functionalization, a modern and efficient strategy for creating molecular complexity.
The alpha-protons of the ester are acidic due to the electron-withdrawing effect of the carbonyl group, with a pKa value around 25. msu.edu This allows for the formation of an enolate ion upon treatment with a suitable base. youtube.com Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible enolate formation. youtube.com
This enolate is a soft nucleophile and readily participates in SN2 reactions with various electrophiles, most commonly alkyl halides, in a process known as alkylation. libretexts.orglibretexts.org This reaction forms a new carbon-carbon bond at the alpha-position. The choice of alkylating agent is crucial; primary and methyl halides are preferred as secondary and tertiary halides can lead to competing elimination reactions. libretexts.orgyoutube.com
| Reactant | Base | Alkylating Agent | Product |
| This compound | LDA | Methyl Iodide | Ethyl 2-(N-benzylbenzamido)propanoate |
| This compound | NaOEt | Benzyl (B1604629) Bromide | Ethyl 2-(N-benzylbenzamido)-3-phenylpropanoate |
Table 1: Examples of Enolate Alkylation Reactions
Recent advancements in organic synthesis have focused on the direct functionalization of C-H bonds, which are typically unreactive. In the context of this compound, the benzylic C-H bonds of the N-benzyl group and the C-H bonds of the methylene adjacent to the ester carbonyl are potential targets for such transformations.
Directed C-H functionalization, often employing transition metal catalysts, allows for the selective reaction at a specific C-H bond. For instance, palladium-catalyzed reactions can be directed by the amide carbonyl group to functionalize the ortho-C-H bonds of the benzamide ring or even the benzylic C-H bonds. Similarly, rhodium-catalyzed C-H insertion reactions with diazo compounds can be used to introduce new functional groups at the benzylic position. researchgate.net Electrooxidative methods have also emerged for the site-selective C-H functionalization of N-benzyl groups. nih.gov
| C-H Bond Location | Catalyst/Method | Reactant | Potential Product |
| Benzylic C-H (N-Benzyl) | Rhodium Catalyst | Diazo Compound | Functionalized N-benzyl group |
| Ortho C-H (Benzamide) | Palladium Catalyst | Various Coupling Partners | Ortho-functionalized benzamide |
Table 2: Potential Catalytic C-H Functionalization Reactions
Derivatization Strategies for Advanced Organic Scaffolds and Chemical Building Blocks
This compound serves as a versatile precursor for the synthesis of more complex molecular architectures and heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. Its structure, incorporating an N-acyl alpha-amino acid ester framework, presents multiple reactive sites that can be strategically manipulated to build advanced organic scaffolds. Key derivatization strategies focus on the transformation of the ester and amide functionalities, as well as cyclization reactions to form new ring systems.
One of the most fundamental and widely employed derivatization strategies for esters like this compound is its conversion to the corresponding hydrazide. This transformation is typically achieved by reacting the ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol. The resulting N-(benzyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide is a crucial intermediate, as the hydrazide moiety is a powerful nucleophile and a key building block for a variety of heterocyclic compounds. ekb.egmdpi.comresearchgate.netdoubtnut.com
This hydrazide intermediate opens the door to the synthesis of five-membered aromatic heterocyclic rings, such as 1,3,4-oxadiazoles and pyrazoles, which are prominent scaffolds in many biologically active molecules. rsc.orgresearchgate.net
Synthesis of 1,3,4-Oxadiazole Derivatives
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from N-acyl-alpha-amino acid derivatives is a well-established route. researchgate.netsemanticscholar.org Following the initial conversion of this compound to its acyl hydrazide, several methods can be employed for the cyclization step. A common approach involves the dehydrative cyclization of a diacylhydrazine intermediate. This can be achieved by reacting the initial hydrazide with a carboxylic acid or acid chloride, followed by treatment with a dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). semanticscholar.orgjchemrev.comnih.gov
Alternatively, 5-substituted-1,3,4-oxadiazole-2-thiol derivatives can be prepared by reacting the hydrazide with carbon disulfide (CS₂) in a basic medium, followed by acidification. jchemrev.com This introduces a thiol group that can be further functionalized.
| Starting Material | Reagent(s) | Resulting Scaffold | Reference(s) |
| N-acyl-alpha-amino acid hydrazide | Carboxylic Acid, POCl₃ | 2,5-Disubstituted 1,3,4-Oxadiazole | semanticscholar.org, researchgate.net |
| N-acyl-alpha-amino acid hydrazide | Carbon Disulfide, Base | 5-Substituted-1,3,4-oxadiazole-2-thiol | jchemrev.com |
| N-acyl hydrazones | Chloramine-T (oxidative cyclization) | 5-Substituted 1,3,4-Oxadiazole | jchemrev.com |
Table 1: Selected Methods for the Synthesis of 1,3,4-Oxadiazole Scaffolds from Acyl Hydrazide Precursors
Synthesis of Pyrazole (B372694) Derivatives
The N-acyl alpha-amino acid ester structure of this compound also lends itself to the synthesis of pyrazole-containing amino acids. rsc.org Pyrazoles are another class of heterocyclic compounds with a broad spectrum of biological activities. nih.govchim.it The synthesis often involves a condensation reaction between a 1,3-dicarbonyl compound (which can be derived from the starting ester) and a hydrazine derivative. nih.govresearchgate.net
For instance, a general strategy involves the regioselective condensation of β-aryl α,β-unsaturated ketones with hydrazine derivatives. rsc.org While this would require initial modification of the this compound backbone, it highlights a viable pathway to complex pyrazole amino acid derivatives. The pyrazole ring system allows for extensive structural modifications at multiple positions, enabling the fine-tuning of the resulting molecule's properties. chim.it
| Precursor Type | Key Reaction | Resulting Scaffold | Reference(s) |
| β-keto phosphonate ester (derived from amino acid) | Horner-Wadsworth-Emmons reaction, then condensation with hydrazine | Pyrazole-containing α-amino acid | rsc.org |
| α,β-unsaturated ketones | Cyclocondensation with hydrazine | Substituted Pyrazole | nih.gov |
| β-aminocrotononitrile and Aroylhydrazide | Condensation | 5-Amino-1-aroylpyrazole | chim.it |
Table 2: General Strategies for the Synthesis of Pyrazole Scaffolds
These derivatization strategies demonstrate the utility of this compound as a foundational molecule for generating a diverse range of advanced organic scaffolds. The ability to readily access key intermediates like acyl hydrazides allows for the construction of important heterocyclic systems such as 1,3,4-oxadiazoles and pyrazoles, making it a valuable building block in synthetic organic chemistry.
Computational and Theoretical Investigations of N Benzylbenzamide Esters
Quantum Chemical Studies on Molecular Conformation and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the three-dimensional structure and electronic landscape of N-benzylbenzamide esters.
The conformational space of N-benzylbenzamide derivatives is complex due to the rotational freedom around several single bonds. For instance, studies on related amide structures, such as N-benzyl-N-(furan-2-ylmethyl) acetamide, have shown the existence of a hindered cis(E)-trans(Z) rotational equilibrium in solution. scielo.br DFT calculations have been used to predict the relative stabilities of various conformers. scielo.br For example, different DFT functionals (like B3LYP and APFD) can sometimes yield different predictions for the most stable conformer, highlighting the importance of selecting appropriate theoretical methods. scielo.br In one study, the B3LYP functional predicted an 'Ed' structure as the most stable, while the APFD functional favored a 'Zd' conformer. scielo.br
The electronic structure of these molecules can be analyzed through methods like Natural Bond Orbital (NBO) analysis and molecular electrostatic potential (MEP) surfaces. NBO analysis provides information on charge delocalization and the stability arising from intramolecular interactions. physchemres.org MEP surfaces visually represent the charge distribution, identifying electrophilic and nucleophilic sites within the molecule. physchemres.orgnepjol.info For example, in ethylbenzene, a related structural component, the benzene (B151609) ring exhibits the most negative potential, indicating a region of high electron density attractive to protons. nepjol.info
Computational methods are also used to calculate various molecular properties. For N-benzylbenzamide and its derivatives, key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters such as the number of hydrogen bond donors and acceptors, molar refractivity, and topological polar surface area (TPSA) have been calculated to predict their behavior in biological systems. researchgate.net
Table 1: Calculated ADME Properties for N-Benzylbenzamide Derivatives
| Target Molecule | Hydrogen Bond Donors (HBD) | Hydrogen Bond Acceptors (HBA) | Molar Refractivity (MR) | Topological Polar Surface Area (TPSA) | Bioavailability Score |
|---|---|---|---|---|---|
| N-Benzylbenzamide | Data not available | Data not available | Data not available | Data not available | 0.55 researchgate.net |
| N-(4-Methoxybenzyl)benzamide | Data not available | Data not available | Data not available | Data not available | Data not available |
| N-[(4-Fluorophenyl)methyl]benzamide | Data not available | Data not available | Data not available | Data not available | Data not available |
The table is based on available data from the search results. Specific values for HBD, HBA, MR, and TPSA were mentioned as calculated but not explicitly provided in the snippet.
Mechanistic Elucidation of Synthetic Transformations via Computational Modeling
Computational modeling plays a crucial role in elucidating the mechanisms of reactions used to synthesize N-benzylbenzamide esters. By mapping the potential energy surface (PES) for a given reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways.
For example, the synthesis of N-benzylbenzamide derivatives often involves the acylation of a benzylamine. acs.org One synthetic route involves the reaction of 3-aminobenzoic acid methyl ester with a benzyl (B1604629) bromide to form an intermediate, which is then hydrolyzed and subsequently acylated. researchgate.net Computational studies can model each of these steps to understand the energetics and feasibility of the transformation.
In a related study on the synthesis of N-benzyl-N-(furan-2-ylmethyl)acetamide, computational analysis was performed alongside experimental work to confirm the structure of the product formed via acylation with acetic anhydride. scielo.br This combined approach ensures that the proposed reaction mechanism is consistent with both theoretical predictions and experimental observations. scielo.br
Prediction of Reactivity and Selectivity in Organic Reactions
Theoretical calculations are powerful in predicting the reactivity of N-benzylbenzamide esters and the selectivity of their reactions. Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are often used for this purpose.
Parameters such as chemical hardness, softness, chemical potential, and the electrophilicity index can be calculated to provide a quantitative measure of a molecule's reactivity. nepjol.info For instance, a smaller HOMO-LUMO energy gap generally implies higher reactivity. nepjol.info In a study on ethylbenzene, the HOMO-LUMO gap was calculated to be 6.3028 eV, providing insight into its kinetic stability. nepjol.info
Table 2: Calculated Global Reactivity Descriptors for Ethylbenzene (as a model component)
| Parameter | Value |
|---|---|
| Hardness | 3.1514 eV nepjol.info |
| Chemical Potential | -3.5979 eV nepjol.info |
| Electronegativity | 3.5979 eV nepjol.info |
| Electrophilicity Index | 2.0538 eV nepjol.info |
These predictive models can guide the design of experiments. For example, in the development of N-benzylbenzamide derivatives as dual modulators for soluble epoxide hydrolase (sEH) and PPARγ, computational docking and pharmacophore mapping were used to predict which substitutions on the benzyl and benzamide (B126) rings would lead to the desired biological activity. acs.org This allows for the rational design of new compounds with enhanced potency and selectivity, saving significant time and resources in the lab. acs.org
Advanced Applications of Ethyl 2 N Benzylbenzamido Acetate and Its Derivatives in Organic Chemistry
As a Versatile Building Block for Complex Molecules and Heterocyclic Synthesis
Ethyl 2-(N-benzylbenzamido)acetate serves as a highly adaptable scaffold in organic synthesis. The molecule's structure contains several reactive sites, primarily the ester functional group and the adjacent active methylene (B1212753) group, which can be readily modified. This allows for its incorporation into larger, more complex molecular architectures, including various heterocyclic systems.
While direct synthesis pathways using this compound are specific, the utility of its core components is well-established. For instance, simpler analogous structures like ethyl 2-(benzylamino)acetate hydrochloride are recognized as versatile intermediates for creating peptidomimetics and bioactive heterocyclic compounds . The N-benzylbenzamido portion provides a rigid, sterically defined backbone, while the ethyl acetate (B1210297) group offers a handle for cyclization and chain-extension reactions.
The synthesis of diverse heterocyclic compounds often relies on building blocks containing an ethyl acetate unit. For example, ethyl chloroacetate (B1199739), a precursor to the title compound, is a key reactant in the synthesis of benzothiazole (B30560) and tetrazole derivatives derpharmachemica.comchemmethod.comresearchgate.net. These reactions demonstrate the importance of the acetate group in forming the core ring structure of the resulting heterocycle. By analogy, this compound can be envisioned as a precursor for novel, substituted heterocycles where the N-benzylbenzamido group imparts specific properties. For instance, treatment of the related compound 2-(benzothiazol-2-ylthio) acetohydrazide with various reagents yields Schiff bases, diazetidine, and oxazolidinone derivatives chemmethod.com.
Table 1: Examples of Heterocyclic Systems Synthesized from Acetate-Containing Precursors This table is generated based on data from related compound syntheses to illustrate potential applications.
| Precursor Type | Resulting Heterocycle | Synthetic Strategy | Reference |
| Ethyl Chloroacetate | Benzothiazole Derivatives | Reaction with 2-mercaptobenzothiazole (B37678) | derpharmachemica.comchemmethod.com |
| Ethyl Chloroacetate | Tetrazole Derivatives | Reaction with 1-H-tetrazole-5-amino benzoxazole | researchgate.net |
| Acetohydrazide Derivative | Oxazolidinone Derivatives | Cyclization with chloroacetic acid | chemmethod.com |
| Acetohydrazide Derivative | Diazetidine-2-thione | Reaction with phenyl isothiocyanate | chemmethod.com |
Role in the Design and Synthesis of Ligands in Coordination Chemistry
The molecular structure of this compound is well-suited for applications in coordination chemistry. The presence of multiple heteroatoms—specifically the nitrogen atom of the amide and the oxygen atoms of the amide and ester carbonyl groups—makes it a potential multidentate ligand capable of binding to metal ions. These donor atoms can act in concert to form stable chelate rings with a central metal atom, a critical feature in the design of coordination complexes.
The field of coordination chemistry extensively uses ligands with N and O donor atoms to create stable metal complexes with tailored properties impactfactor.org. For example, Schiff base ligands derived from various amines and aldehydes are known to form stable, often octahedral, complexes with transition metals like Co(II), Ni(II), and Mn(II) impactfactor.orgajpojournals.org. Similarly, P,N-hybrid ligands, which combine phosphorus and nitrogen donors, show versatile coordination modes and are used in catalysis nih.gov.
This compound can be classified as an N,O-donor ligand. The arrangement of its donor atoms allows it to potentially act as a tridentate ligand, coordinating to a metal center through the two carbonyl oxygen atoms and the amide nitrogen. The resulting complexes could have applications in catalysis, materials science, or as models for biological systems where metal ions are coordinated by amino acid residues nih.gov. The synthesis of such complexes would typically involve reacting this compound with a suitable metal salt, such as a metal acetate or chloride, in an appropriate solvent impactfactor.org.
Table 2: Potential Coordination Sites of this compound This table outlines the potential donor atoms within the molecule for metal coordination.
| Potential Donor Atom | Functional Group | Potential Coordinated Metals | Type of Interaction |
| Amide Oxygen | Benzamide (B126) | Transition metals (e.g., Co, Ni, Cu, Zn) | Lewis acid-base interaction |
| Ester Oxygen | Ethyl Acetate | Transition metals, Lanthanides | Lewis acid-base interaction |
| Amide Nitrogen | Benzamide | Transition metals (e.g., Ru, Rh) | Lewis acid-base interaction |
Development of Novel Reagents and Catalytic Systems for Organic Synthesis
The derivatization of this compound opens avenues for the creation of novel reagents and catalytic systems. While the parent compound itself is not typically used as a direct reagent, its scaffold can be modified to introduce functionalities that facilitate specific organic transformations.
A pertinent example from a related class of compounds is the use of Ethyl (benzothiazol-2-ylsulfonyl)acetate as a reagent in the modified Julia olefination. organic-chemistry.org This reagent, synthesized from 2-mercaptobenzothiazole and ethyl chloroacetate followed by oxidation, reacts with aldehydes to produce α,β-unsaturated esters with high stereoselectivity. organic-chemistry.org This demonstrates how an ethyl acetate core, when attached to a suitable activating group (in this case, a benzothiazolyl sulfone), can become a powerful tool for carbon-carbon bond formation. organic-chemistry.org
Following this principle, this compound could be chemically modified to create new reagents. For example, sulfonation of one of the aromatic rings could introduce the necessary activating group for similar olefination reactions. Alternatively, the introduction of a phosphine (B1218219) group onto the N-benzyl moiety could transform the molecule into a P,N-type ligand, which is highly valuable in homogeneous catalysis for reactions like nitrile hydration or transfer hydrogenation. nih.gov The development of such derivatives represents a promising strategy for expanding the toolkit of synthetic organic chemists.
Table 3: Hypothetical Reagent Development from this compound This table proposes potential modifications to the title compound to create novel reagents, based on established chemical principles.
| Proposed Derivative | Target Functionality | Potential Application | Analogous System Reference |
| Ethyl 2-(N-benzyl-4-sulfonylbenzamido)acetate | Sulfone-activated methylene | Modified Julia Olefination | Ethyl (benzothiazol-2-ylsulfonyl)acetate organic-chemistry.org |
| Ethyl 2-(N-(diphenylphosphinobenzyl)benzamido)acetate | P,N-Ligand | Homogeneous Catalysis | Cycloiminophosphanes nih.gov |
Potential in Advanced Materials Science Precursors
The structural characteristics of this compound make it an interesting candidate as a precursor for advanced materials. Its combination of rigid aromatic groups and coordinating functional groups is particularly relevant for the synthesis of polymers and metal-organic frameworks (MOFs). Commercial suppliers have noted its potential as a material building block and for the synthesis of MOF ligands bldpharm.com.
Furthermore, this compound could be used as a monomer in the synthesis of specialty polymers. The ester group can be converted to other functionalities suitable for polymerization reactions. The presence of the bulky and rigid N-benzylbenzamido side group would likely impart a high glass transition temperature and mechanical stability to the resulting polymer chain. Such materials could be of interest for applications requiring thermal resistance and specific optical or electronic properties derived from the aromatic components.
Structural Elucidation Methodologies for N Substituted Amidoacetate Esters
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation (including ¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of Ethyl 2-(N-benzylbenzamido)acetate by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
In ¹H NMR spectroscopy, the ethyl group is expected to present as a characteristic triplet and quartet pattern due to spin-spin coupling. The methylene (B1212753) protons of the acetate (B1210297) group, situated between the nitrogen and the ester carbonyl, would likely appear as a distinct singlet. The benzyl (B1604629) group's methylene protons would also produce a singlet, while its aromatic protons, along with those of the benzamido group, would generate complex signals in the aromatic region of the spectrum. The data for the closely related N-benzylbenzamide show aromatic protons in the range of δ 7.26-7.79 ppm and a benzylic methylene signal (d, 2H) at approximately δ 4.65 ppm. rsc.org
¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom. The spectrum would show distinct signals for the carbonyl carbons of the amide and ester groups, typically in the downfield region (δ 165-175 ppm). The various aromatic carbons would appear in the δ 127-140 ppm range. rsc.orgrsc.org The aliphatic carbons of the ethyl, acetate, and benzyl methylene groups would be found in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Ethyl (-CH₃) | ~1.2 | Triplet | 3H |
| Ethyl (-CH₂) | ~4.1 | Quartet | 2H |
| Acetate (-CH₂) | ~4.3 | Singlet | 2H |
| Benzyl (-CH₂) | ~4.6 | Singlet | 2H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ethyl (-CH₃) | ~14 |
| Acetate (-CH₂) | ~50 |
| Benzyl (-CH₂) | ~52 |
| Ethyl (-CH₂) | ~62 |
| Aromatic (Ar-C) | ~127-138 |
| Ester Carbonyl (C=O) | ~168 |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is utilized to identify the principal functional groups within this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds.
The most prominent features in the IR spectrum are the strong absorption bands from the two carbonyl (C=O) groups. The amide C=O stretch typically appears around 1650-1680 cm⁻¹, while the ester C=O stretch is found at a higher frequency, generally in the 1735-1750 cm⁻¹ range. The presence of two distinct peaks in this region would confirm both functional groups. Additionally, the C-N stretching vibration of the amide is expected in the 1200-1350 cm⁻¹ region. The spectrum for the related compound Ethyl 2-benzylacetoacetate shows strong carbonyl absorptions. nist.gov Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, with aliphatic C-H stretches appearing just below this value.
Table 3: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3030-3100 | Medium |
| Aliphatic C-H Stretch | 2850-2980 | Medium |
| Ester C=O Stretch | 1735-1750 | Strong |
| Amide C=O Stretch | 1650-1680 | Strong |
| Aromatic C=C Bending | 1450-1600 | Medium-Weak |
| C-N Stretch | 1200-1350 | Medium |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass Spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. The molecular formula for the compound is C₁₈H₁₉NO₃, which corresponds to a molecular weight of approximately 297.35 g/mol .
In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 297. Key fragmentation pathways would likely involve the cleavage of the ester and amide bonds. Common fragments would include the loss of the ethoxy group (-OC₂H₅, 45 u) to give a peak at m/z 252, or the loss of the entire ethyl acetate moiety. Another significant fragmentation would be the cleavage of the N-benzyl bond, leading to the formation of a benzoyl cation (C₆H₅CO⁺, m/z 105) and a benzyl cation (C₇H₇⁺, m/z 91). Analysis of related compounds like Ethyl benzoylacetate shows a characteristic peak for the benzoyl cation at m/z 105. nist.gov
X-ray Crystallography for Precise Solid-State Structure Determination (as applicable to related amide-esters)
X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, studies on related N-acyl amino acid esters and other substituted amides offer valuable insights. documentsdelivered.comresearchgate.net
For similar amide-ester compounds, X-ray analysis reveals the planarity of the amide group and determines the conformation around the various single bonds. documentsdelivered.com It would precisely define the spatial relationship between the benzyl and benzoyl groups and the ethyl acetate substituent. Furthermore, this technique elucidates the packing of molecules in the crystal lattice, identifying intermolecular forces such as hydrogen bonds and van der Waals interactions that govern the solid-state architecture. researchgate.netmdpi.com In related structures, common packing motifs include the formation of hydrogen-bonded dimers or chains. researchgate.net
Future Directions and Emerging Research Avenues for Ethyl 2 N Benzylbenzamido Acetate
Innovations in Sustainable Synthetic Chemistry for Environmentally Conscious Production
The chemical industry is increasingly focusing on green chemistry principles to minimize its environmental impact. Future synthetic routes to Ethyl 2-(N-benzylbenzamido)acetate are expected to move away from traditional methods that may use hazardous reagents or generate significant waste. Research in this area is likely to concentrate on several key innovations:
Atom Economy-Focused Reactions: Development of synthetic pathways that maximize the incorporation of all starting materials into the final product. This could involve exploring novel coupling reactions that avoid the use of protecting groups and reduce the number of synthetic steps.
Benign Solvents and Reaction Conditions: A shift towards the use of greener solvents such as water, supercritical fluids, or bio-based solvents is anticipated. Additionally, research into performing reactions under milder conditions, such as lower temperatures and pressures, will be crucial. Microwave-assisted and ultrasound-assisted synthesis are emerging techniques that can accelerate reactions while often requiring less energy and solvent.
Renewable Feedstocks: Investigating the use of renewable resources for the synthesis of the benzoyl, benzyl (B1604629), and acetate (B1210297) moieties would represent a significant advance in sustainability. This could involve biocatalytic routes or the chemical transformation of biomass-derived platform chemicals.
Exploration of Novel Catalytic and Stereoselective Transformations
Catalysis is at the heart of modern organic synthesis, and the development of new catalytic systems is a vibrant area of research. For this compound, which possesses a stereocenter at the alpha-carbon, the exploration of stereoselective transformations is of particular importance.
Asymmetric Catalysis: Future research will likely focus on the development of chiral catalysts that can selectively produce one enantiomer of this compound. This is particularly relevant if the compound or its derivatives are found to have biological activity, as different enantiomers often exhibit distinct pharmacological profiles.
Novel Catalyst Design: The design and synthesis of new catalysts, including organocatalysts, metal-organic frameworks (MOFs), and nanocatalysts, could offer improved activity, selectivity, and recyclability. For instance, immobilized catalysts could facilitate easier separation from the reaction mixture, contributing to a more sustainable process.
C-H Activation: A cutting-edge area of research is the direct functionalization of C-H bonds. Applying this technology to this compound could enable the direct introduction of new functional groups onto the benzyl or benzoyl rings, bypassing more traditional and often less efficient multi-step synthetic sequences.
Advanced in silico Design and Predictive Modeling for Chemical Discovery
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the design of new molecules with desired characteristics.
Predictive Toxicology and Property Profiling: Before significant resources are invested in the synthesis and testing of derivatives of this compound, computational models can be used to predict their physicochemical properties, as well as their potential toxicity and environmental fate.
Virtual Screening and Target Identification: If a particular application is envisioned for this compound, for example, as a pharmaceutical intermediate or a material science building block, virtual screening of large compound libraries can help identify derivatives with enhanced activity or desired properties. Molecular docking simulations could be employed to predict the binding affinity of these compounds to specific biological targets.
Reaction Optimization: Computational models can also be used to understand reaction mechanisms and to predict the optimal conditions for a given transformation, thereby accelerating the development of more efficient and selective synthetic protocols.
Expansion into Novel Functional Molecules with Diverse Chemical Applications
This compound can be viewed as a scaffold that can be elaborated into a wide range of more complex and functional molecules.
Polymer Chemistry: The ester and amide functionalities present in this compound make it a potential monomer for the synthesis of novel polyamides or polyesters. Research in this area could lead to the development of new materials with unique thermal, mechanical, or optical properties.
Medicinal Chemistry: The N-acylated amino acid motif is a common feature in many biologically active compounds. Future research could explore the modification of the benzyl and benzoyl groups to generate a library of analogs for screening against various disease targets.
Supramolecular Chemistry: The amide group in the molecule is capable of forming hydrogen bonds, which could be exploited in the design of self-assembling systems and supramolecular structures. This could lead to applications in areas such as sensing, drug delivery, and catalysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
